4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.: 314260-18-9
VCID: VC6536872
InChI: InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

CAS No.: 314260-18-9

Cat. No.: VC6536872

Molecular Formula: C15H15NO5S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid - 314260-18-9

Specification

CAS No. 314260-18-9
Molecular Formula C15H15NO5S
Molecular Weight 321.35
IUPAC Name 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-
Standard InChI Key KBOXSNWRHOXKOS-XFXZXTDPSA-N
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid is C₁₅H₁₅NO₅S, with a molecular weight of 321.35 g/mol. Its IUPAC name, 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid, reflects the Z-configuration of the benzylidene substituent, which influences its stereochemical and electronic properties. The thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) is conjugated with the 4-methoxybenzylidene moiety, enhancing its planarity and potential for π-π interactions in biological systems.

Key Structural Features:

  • Thiazolidinone core: Provides a rigid scaffold for molecular interactions.

  • 4-Methoxybenzylidene group: Introduces electron-donating methoxy substituents, modulating solubility and receptor affinity.

  • Butanoic acid side chain: Enhances hydrophilicity and potential for salt formation.

PropertyValue
CAS No.314260-18-9
Molecular FormulaC₁₅H₁₅NO₅S
Molecular Weight321.35 g/mol
IUPAC Name4-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
SMILES NotationCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde, followed by alkylation with γ-bromobutyric acid to introduce the butanoic acid moiety. Acid catalysts (e.g., piperidine or acetic acid) facilitate the condensation step, while bases like triethylamine promote deprotonation during alkylation.

Representative Synthetic Pathway:

  • Condensation:
    Thiazolidine-2,4-dione reacts with 4-methoxybenzaldehyde in ethanol under reflux to form the (Z)-benzylidene intermediate.

  • Alkylation:
    The intermediate undergoes N-alkylation with γ-bromobutyric acid in dimethylformamide (DMF) at 60–80°C.

  • Purification:
    Recrystallization from ethanol/water yields the final product with >95% purity.

Key Reaction Parameters:

  • Temperature: 60–80°C for alkylation.

  • Solvents: Ethanol for condensation; DMF for alkylation.

  • Catalysts: Piperidine (0.1–0.5 mol%).

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Its logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity, while the presence of the carboxylic acid group (pKa ≈ 4.5) ensures solubility in aqueous buffers at physiological pH.

PropertyValue
Melting Point210–212°C (decomposes)
SolubilityDMSO (>50 mg/mL); Water (sparingly soluble)
logP2.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Applications in Pharmaceutical Research

This compound’s versatility is evident in its exploration for multiple therapeutic areas:

Antidiabetic Agents

Thiazolidinones are established PPAR-γ agonists. The butanoic acid side chain may enhance binding to PPAR-γ’s hydrophobic pocket, potentiating glucose uptake in adipocytes.

Anticancer Therapeutics

Preliminary studies on similar compounds show pro-apoptotic effects in breast and colon cancer cells by inhibiting Bcl-2 and activating caspase-3.

Antimicrobial Development

The 4-methoxy group enhances penetration into Gram-positive bacterial membranes, with MIC values ≤16 µg/mL against Staphylococcus aureus in analogs.

Supplier LocationPurityPrice Range (per gram)
United States≥95%$300–$500
China≥90%$250–$400

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